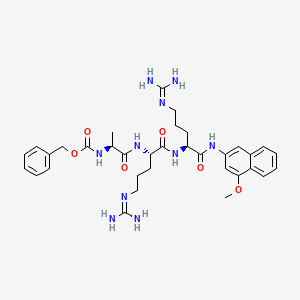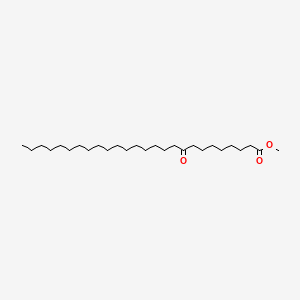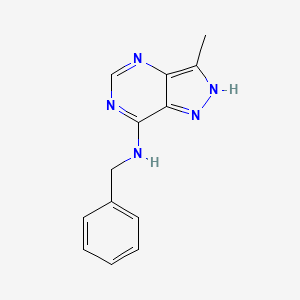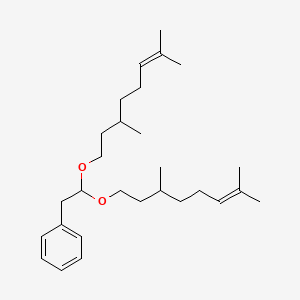
(2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene is an organic compound with the molecular formula C28H46O2 It is characterized by the presence of two 3,7-dimethyl-6-octenyl groups attached to an ethylbenzene core through ether linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene typically involves the reaction of 3,7-dimethyl-6-octen-1-ol with 2,2-bis(hydroxymethyl)ethylbenzene in the presence of an acid catalyst. The reaction proceeds through the formation of ether linkages between the hydroxyl groups of the alcohol and the hydroxymethyl groups of the ethylbenzene derivative. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography may be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
(2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the 3,7-dimethyl-6-octenyl groups to single bonds, resulting in saturated derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are typical.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学的研究の応用
(2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various formulations.
作用機序
The mechanism of action of (2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, modulating their activity. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and signaling pathways.
類似化合物との比較
Similar Compounds
(2,2-Bis((3,7-dimethyl-6-octenyl)oxy)propane): Similar structure but with a propane core instead of ethylbenzene.
(2,2-Bis((3,7-dimethyl-6-octenyl)oxy)butane): Similar structure but with a butane core.
(2,2-Bis((3,7-dimethyl-6-octenyl)oxy)cyclohexane): Similar structure but with a cyclohexane core.
Uniqueness
(2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene is unique due to its ethylbenzene core, which imparts distinct chemical and physical properties compared to its analogs
特性
CAS番号 |
67634-04-2 |
|---|---|
分子式 |
C28H46O2 |
分子量 |
414.7 g/mol |
IUPAC名 |
2,2-bis(3,7-dimethyloct-6-enoxy)ethylbenzene |
InChI |
InChI=1S/C28H46O2/c1-23(2)12-10-14-25(5)18-20-29-28(22-27-16-8-7-9-17-27)30-21-19-26(6)15-11-13-24(3)4/h7-9,12-13,16-17,25-26,28H,10-11,14-15,18-22H2,1-6H3 |
InChIキー |
UZCGMNMYZDLKDA-UHFFFAOYSA-N |
正規SMILES |
CC(CCC=C(C)C)CCOC(CC1=CC=CC=C1)OCCC(C)CCC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


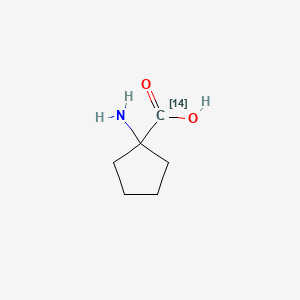

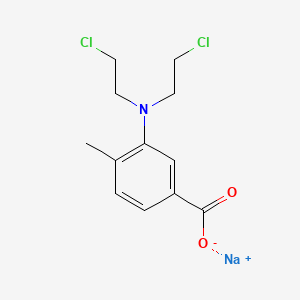
![4-[2-(4-Methylphenyl)hydrazinyl]aniline](/img/structure/B13802241.png)


![N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide](/img/structure/B13802250.png)
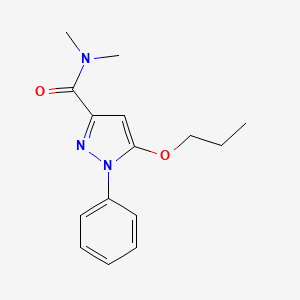
![dipotassium;(2R,3S,4R,5R)-4-hydroxy-5-[5-[hydroxy(phosphonooxy)phosphoryl]oxy-2,4-dioxopyrimidin-1-yl]-2-(oxidomethyl)oxolan-3-olate;trihydrate](/img/structure/B13802268.png)


